molecular formula C11H8BrFN4 B1415435 5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 1245036-95-6

5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B1415435
CAS RN: 1245036-95-6
M. Wt: 295.11 g/mol
InChI Key: GIJSSLSFQDBMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (5-A-2-B-4-F-3-M-1H-P-4-C) is an organic compound that is used in a variety of scientific research applications. It is a pyrazole-based compound that has a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Compounds derived from pyrazole-4-carbonitrile have shown notable antimicrobial properties. Specifically, novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives were synthesized and demonstrated excellent in vitro antimicrobial activity, highlighting the potential of pyrazole-4-carbonitrile derivatives in developing new antimicrobial agents (Puthran et al., 2019).

Synthesis of Novel Derivatives

The pyrazole-4-carbonitrile framework serves as a versatile precursor for synthesizing a variety of novel chemical entities. For instance, derivatives of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile were used to obtain new substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives, showcasing the compound's utility in generating diverse chemical structures (Ali et al., 2016).

Unexpected Chemical Reactions

Studies have also revealed surprising chemical behaviors of pyrazole-4-carbonitrile derivatives. For example, an unexpected formation of pyrazolopyrimidines was observed during attempts to synthesize tetrazoles from carbonitriles, indicating complex and intriguing reactivity patterns of these compounds (Faria et al., 2013).

Corrosion Inhibition

Pyrazole-4-carbonitrile derivatives have also been studied for their corrosion inhibition properties. A study involving 5-Amino-3-methyl-1-phenyl-1 H -pyrazole-4-carbonitrile and its derivatives demonstrated their efficacy as corrosion inhibitors, expanding the potential industrial applications of these compounds (Abdel Hameed et al., 2020).

properties

IUPAC Name

5-amino-1-(2-bromo-4-fluorophenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(13)4-9(10)12/h2-4H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJSSLSFQDBMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Amino-1-(2-bromo-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.